3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
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Overview
Description
3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is a complex organic compound that belongs to the oxazolidine family This compound is characterized by its unique structure, which includes tert-butyl, methoxyphenyl, and phenyl groups attached to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the tert-butyl, methoxyphenyl, and phenyl groups. One common approach is the condensation of appropriate starting materials under controlled conditions, followed by purification and characterization of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free condensation and reductive amination can be employed to streamline the process and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It can be utilized in the production of advanced materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to bind to specific sites, modulating the activity of the target and triggering downstream effects. Detailed studies are required to elucidate the precise pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate include other oxazolidine derivatives with varying substituents. Examples include:
- 3-O-tert-butyl 5-O-methyl 2-(4-hydroxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
- 3-O-tert-butyl 5-O-methyl 2-(4-chlorophenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxyphenyl and phenyl groups, along with the oxazolidine ring, contributes to its versatility and reactivity in various chemical reactions.
Properties
IUPAC Name |
3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-23(2,3)30-22(26)24-18(15-9-7-6-8-10-15)19(21(25)28-5)29-20(24)16-11-13-17(27-4)14-12-16/h6-14,18-20H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGOCVKHOGAOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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